molecular formula C6H4BrFO3S B13565743 3-Bromophenylfluoranesulfonate

3-Bromophenylfluoranesulfonate

Cat. No.: B13565743
M. Wt: 255.06 g/mol
InChI Key: WDVLPRZTKQMSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromophenylfluoranesulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are widely known for their diverse applications in various fields, including medicine, agriculture, and industrial processes. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a fluoranesulfonate group. The unique structural features of this compound make it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 3-Bromophenylfluoranesulfonate typically involves several steps, starting with the bromination of phenylfluoranesulfonate. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process can be summarized as follows:

    Bromination: Phenylfluoranesulfonate is treated with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

3-Bromophenylfluoranesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form phenylfluoranesulfonate using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves the use of palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Bromophenylfluoranesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is used in the study of biological processes and interactions. It can be employed as a probe to investigate enzyme activities and protein-ligand interactions.

    Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials. It can serve as a precursor for the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromophenylfluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Bromophenylfluoranesulfonate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.06 g/mol

IUPAC Name

1-bromo-3-fluorosulfonyloxybenzene

InChI

InChI=1S/C6H4BrFO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H

InChI Key

WDVLPRZTKQMSQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.